1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18824972
Molecular Formula: C11H12BrClO2
Molecular Weight: 291.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrClO2 |
|---|---|
| Molecular Weight | 291.57 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |
| Standard InChI Key | YXELNHOKVJKSQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)CBr)OC)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with three functional groups:
-
Bromomethyl (-CH₂Br) at the 4-position, providing electrophilic reactivity.
-
Methoxy (-OCH₃) at the 3-position, enhancing electron density via resonance effects.
-
Chloropropan-2-one (-CO-CH₂Cl) at the 1-position, introducing ketone and chloro functionalities.
This arrangement creates a polarized electron distribution, facilitating nucleophilic attacks at the bromomethyl site and electrophilic substitutions on the aromatic ring .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrClO₂ |
| Molecular Weight | 291.57 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |
| Canonical SMILES | COC1=C(C=CC(=C1)CBr)C(Cl)C(=O)C |
| Topological Polar Surface Area | 35.5 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Friedel-Crafts Acylation: Introduction of the propanone moiety to a methoxy-substituted benzene derivative.
-
Bromomethylation: Electrophilic substitution using bromomethylating agents (e.g., HBr/HCHO).
-
Chlorination: Reaction with chlorinating agents (e.g., SOCl₂) to install the chloro group.
A representative synthesis route:
Key Conditions:
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
-
Catalysts: Lewis acids (e.g., AlCl₃) for acylation steps.
Chemical Reactivity and Functionalization
Electrophilic Reactivity
The bromomethyl group acts as a potent electrophile, participating in:
-
Nucleophilic Substitutions: Reactions with amines or thiols to form alkylated derivatives.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.
Aromatic Ring Modifications
The methoxy group directs electrophiles to the ortho/para positions, enabling:
-
Nitration or sulfonation at the 2- or 5-positions.
-
Halogenation under radical conditions.
Ketone and Chloro Group Interactions
The chloropropanone moiety undergoes:
-
Knoevenagel Condensations: With active methylene compounds.
-
Reductions: Catalytic hydrogenation to yield chloro-alcohols .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
-
Anticancer Agents: Bromomethyl groups enable covalent binding to cysteine residues in target proteins (e.g., kinase inhibitors).
-
Antibacterial Intermediates: Functionalization with sulfonamides or quinolones enhances bioactivity .
Polymer Chemistry
-
Cross-Linking Agents: Bromomethyl groups facilitate polymer network formation in epoxy resins.
Table 2: Comparative Reactivity of Analogues
| Compound | Reactivity Profile |
|---|---|
| 1-(4-Bromomethylphenyl)propan-2-one | Higher electrophilicity |
| 1-Chloro-3-methoxyphenylpropan-2-one | Reduced halogen mobility |
Future Research Directions
Unresolved Challenges
-
Stereoselective Synthesis: Developing asymmetric routes for chiral derivatives.
-
In Vivo Pharmacokinetics: Assessing absorption/distribution in biological systems.
Emerging Opportunities
-
Photoaffinity Labeling: Bromomethyl groups as probes in target identification.
-
Metal-Organic Frameworks (MOFs): Halogen-rich structures for gas storage applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume